

Homology of ASN02563583 to Known Compounds: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	ASN02563583	
Cat. No.:	B15610363	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **ASN02563583**, a potent modulator of the G protein-coupled receptor 17 (GPR17), and explores its homology to other known compounds. This document delves into the structural and functional relationships of **ASN02563583**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to GPR17 and its Modulator ASN02563583

G protein-coupled receptor 17 (GPR17) is a receptor that holds a unique phylogenetic position, sharing structural and functional similarities with both the purinergic P2Y receptors and the cysteinyl-leukotriene (CysLT) receptors.[1] This dual nature makes it a complex and intriguing target for therapeutic intervention in a variety of neurological and inflammatory conditions. GPR17 is primarily coupled to Gαi and Gαq proteins, and its activation can lead to the inhibition of adenylyl cyclase and an increase in intracellular calcium levels.[2]

ASN02563583 has been identified as a potent modulator of the GPR17 receptor, exhibiting a half-maximal inhibitory concentration (IC50) of 0.64 nM in [35S]GTPyS binding assays.[3] Its activity at this receptor suggests its potential for use in the research and development of therapies for neurological diseases.[3]



Structural Homology of ASN02563583

The chemical structure of **ASN02563583** is provided below, along with its key identifiers.

Table 1: Chemical Identity of ASN02563583

Identifier	Value
CAS Number	483283-39-2
Molecular Formula	C25H24N4O3S
SMILES	CC(SC1=NN=C(C2=CC=CC=C2OC)N1C3=CC =C(OC)C=C3)C(NC4=CC=CC=C4)=O

A search for compounds structurally similar to **ASN02563583** in public databases reveals a number of analogs, primarily based on a substituted triazole or thiazole scaffold. While a comprehensive list of proprietary analogs is not publicly available, the patent literature (e.g., US20140148472A1) discloses related chemical entities. For the purpose of this guide, we will focus on publicly disclosed GPR17 modulators with available data.

Functional Homology of ASN02563583

The functional homology of **ASN02563583** can be understood by examining other compounds that modulate GPR17, as well as ligands of the phylogenetically related P2Y and CysLT receptors.

Other GPR17 Modulators

Several other compounds have been identified as modulators of GPR17, acting as either agonists or antagonists. These compounds, while structurally diverse, share the common functional characteristic of interacting with the GPR17 receptor.

Table 2: Quantitative Data for GPR17 Modulators



Compound	Туре	Assay	Potency (IC50/EC50)	Reference
ASN02563583	Modulator	[35S]GTPyS binding	0.64 nM	[3]
MDL29,951	Agonist	Calcium Mobilization	~100 nM	[4]
Montelukast	Antagonist	-	-	[1]
Cangrelor	Antagonist	-	-	[1]

Ligands of P2Y and CysLT Receptors

Given the phylogenetic relationship of GPR17 to P2Y and CysLT receptors, their respective ligands are considered functionally homologous to some extent. GPR17 has been reported to be activated by endogenous ligands of these receptors.

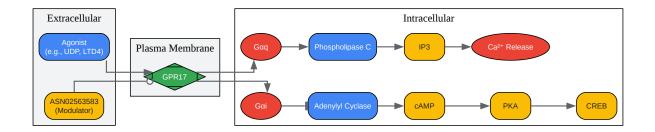
- P2Y Receptor Ligands: Uracil nucleotides such as UDP and UDP-glucose have been shown to activate GPR17.[1]
- CysLT Receptor Ligands: The cysteinyl leukotrienes, LTC4 and LTD4, are also reported to be agonists of GPR17.[1]

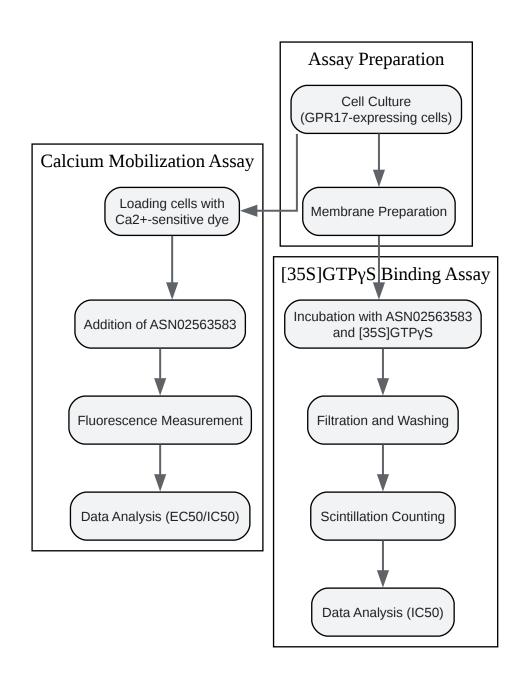
This cross-reactivity highlights the unique pharmacological profile of GPR17 and suggests that compounds developed as P2Y or CysLT receptor modulators may have off-target effects on GPR17.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to **ASN02563583** and GPR17, the following diagrams are provided.









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